molecular formula C22H31N5OS B12267096 1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B12267096
M. Wt: 413.6 g/mol
InChI Key: PARSVKDVCMCYTL-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new drugs.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine lies in its combination of heterocyclic rings and functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C22H31N5OS

Molecular Weight

413.6 g/mol

IUPAC Name

2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C22H31N5OS/c1-18(2)26-14-12-25(13-15-26)9-3-4-16-28-19-6-10-27(11-7-19)22-24-20-17-23-8-5-21(20)29-22/h5,8,17-19H,6-7,9-16H2,1-2H3

InChI Key

PARSVKDVCMCYTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

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